molecular formula C23H19NO3 B1682930 3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one CAS No. 193620-69-8

3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one

Cat. No. B1682930
M. Wt: 357.4 g/mol
InChI Key: KUEYYIJXBRWZIB-UHFFFAOYSA-N
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Description

3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one belongs to the class of organic compounds known as diphenylmethanes . Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .


Molecular Structure Analysis

The molecular formula of this compound is C23H19NO3 . It has a net charge of 0, an average mass of 357.403, and a mono-isotopic mass of 357.13649 .

Scientific Research Applications

Solubility and Oral Bioavailability Improvement

3-Bis(4-methoxyphenyl)methylene-2-indolinone (TAS-301) has been the subject of studies aiming to enhance its solubility and oral bioavailability. One approach involved its melt-adsorption on a porous calcium silicate, Florite® RE (FLR), which resulted in a significant increase in solubility, dissolution rate, and enhanced oral bioavailability in rats and dogs. This improvement was attributed to the transformation of the drug into an amorphous state, which was more stable and bioavailable than its crystalline counterpart (Kinoshita et al., 2003). Further, the optimization of preparation factors such as adsorbent type, drug/adsorbent ratio, heating conditions, and drug particle size were crucial for maximizing the stability of the drug in its amorphous state (Kinoshita et al., 2002).

Corrosion Inhibition

A study on the corrosion inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) on mild steel in hydrochloric acid medium demonstrated significant inhibition efficiency, even at low concentrations. This organic compound was found to be a mixed inhibitor, affecting both cathodic and anodic corrosion currents. The adsorption of 4-MAT on steel surfaces followed Langmuir's isotherm, indicating a strong chemisorption interaction (Bentiss et al., 2009).

Chemosensor Development

A Schiff base derivative has shown promise as a multi-responsive fluorescent chemosensor for detecting Zn2+, Cd2+, and I− ions. This sensitivity to multiple analytes makes it an advantageous tool for environmental monitoring, particularly in drinking water analysis. The chemosensing mechanism was elucidated through various spectroscopic techniques, showcasing its potential for real-world applications in detecting metal ions in environmental samples (Purkait et al., 2018).

Synthesis of Heterocycles

The compound has been utilized as a synthon in the efficient regiospecific synthesis of various five and six-membered heterocycles with masked or unmasked aldehyde functionality. This demonstrates its versatility in organic synthesis, offering a pathway to a wide range of heterocyclic compounds that are crucial in medicinal chemistry and materials science (Mahata et al., 2003).

properties

IUPAC Name

3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEYYIJXBRWZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432401
Record name TAS-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one

CAS RN

193620-69-8
Record name TAS-301
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10.0 g of oxindole was dissolved in 100 ml tetrahydrofuran, and 21.8 g of 4,4'-dimethoxybenzophenone was added thereto at room temperature. Subsequently, the temperature of the reaction was brought to 0° C. 9.0 g of 60% sodium hydride was added, and when generation of hydrogen ceased, the reaction mixture was refluxed with heat for 12 hours. After completion of reaction, the reaction mixture was cooled. Saturated aqueous ammonium chloride solution was added, followed by extraction with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and then evaporated. The resultant crude product was recrystallized from methanol, to thereby obtain 22.8 g (yield 85%) of the title compound in yellow crystals (Crystal 1). The melting point and elementary analysis data are shown in Table 1, and NMR and MS spectrum data are shown in Table 2. Also, the IR spectrum chart of the compound is shown in FIG. 1.
[Compound]
Name
Crystal 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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